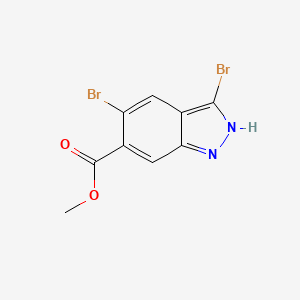
3,5-Dibromo-1H-indazole-6-carboxylic acid methyl ester
Vue d'ensemble
Description
3,5-Dibromo-1H-indazole-6-carboxylic acid methyl ester is a brominated derivative of indazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two bromine atoms at the 3 and 5 positions of the indazole ring, and a carboxylic acid ester group at the 6 position. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-1H-indazole-6-carboxylic acid methyl ester typically involves the bromination of 1H-indazole-6-carboxylic acid methyl ester. The reaction conditions include the use of brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a suitable solvent like dichloromethane (DCM) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as the scale of production, cost efficiency, and safety considerations. Purification of the final product is typically achieved through recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dibromo-1H-indazole-6-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The bromine atoms can be oxidized to form bromate ions or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dibromohydrazine derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as amines, alcohols, or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles and bases are used to facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Bromate derivatives, oxidized indazole derivatives.
Reduction Products: Dibromohydrazine derivatives.
Substitution Products: Amines, alcohols, thiols substituted at the bromine positions.
Applications De Recherche Scientifique
3,5-Dibromo-1H-indazole-6-carboxylic acid methyl ester has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor binding studies.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3,5-Dibromo-1H-indazole-6-carboxylic acid methyl ester exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved can vary widely depending on the biological system and the specific reaction being studied.
Comparaison Avec Des Composés Similaires
5-Bromo-1H-indazole-6-carboxylic acid methyl ester
3-Bromo-1H-indazole-6-carboxylic acid methyl ester
3,5-Dibromo-1H-indazole-6-carboxylic acid
Propriétés
IUPAC Name |
methyl 3,5-dibromo-2H-indazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2N2O2/c1-15-9(14)4-3-7-5(2-6(4)10)8(11)13-12-7/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNOZHAUGSTOAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NNC(=C2C=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1431573.png)
![[3-(5-ethyl-4H-1,2,4-triazol-3-yl)phenyl]amine dihydrochloride](/img/structure/B1431575.png)

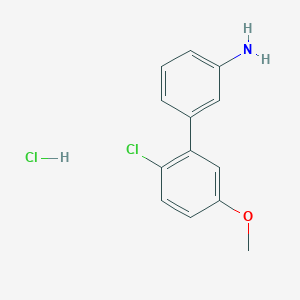
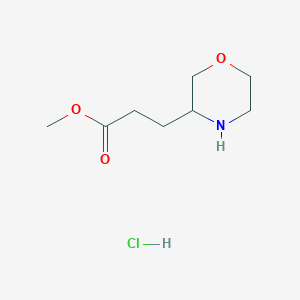
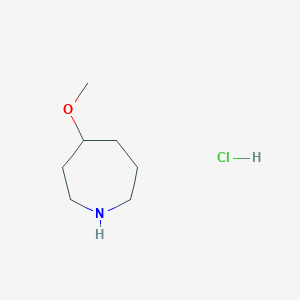
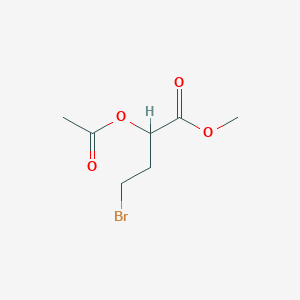

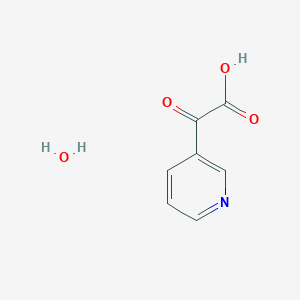
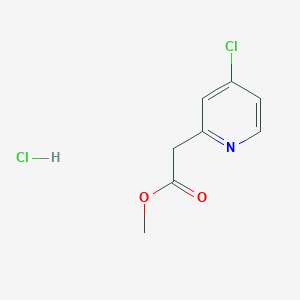


![Methyl 2-[(2Z)-5-amino-1H-pyridin-2-ylidene]-2-cyanoacetate](/img/structure/B1431594.png)

